Ortho-Fluoro Stabilization of C–CN Bond Activation Products: −6.6 kcal/mol per o-F vs. −1.8 kcal/mol per m-F
In the oxidative addition of zerovalent nickel [Ni(dmpe)] to the C–CN bond of fluorinated benzonitriles, the stability of the C–CN bond activation product is strongly dependent on the number and position of fluorine substituents. Ortho-fluoro substitution provides a stabilization of −6.6 kcal/mol per o-F, compared to only −1.8 kcal/mol per m-F [1]. 2-Fluoro-4-vinylbenzonitrile, bearing a single ortho-fluorine, therefore exhibits significantly enhanced reactivity toward C–CN oxidative addition relative to its non-fluorinated (4-vinylbenzonitrile) or meta-fluorinated (3-fluoro-4-vinylbenzonitrile) counterparts.
| Evidence Dimension | Stabilization energy of C–CN oxidative addition product |
|---|---|
| Target Compound Data | −6.6 kcal/mol per ortho-F substitution |
| Comparator Or Baseline | −1.8 kcal/mol per meta-F substitution (3-fluorobenzonitrile); 0 kcal/mol for non-fluorinated benzonitrile |
| Quantified Difference | 3.7× greater stabilization per ortho-F compared to meta-F; ortho-F provides net 6.6 kcal/mol advantage over non-fluorinated analog |
| Conditions | DFT calculations with [Ni(dmpe)] fragment; experimental validation with [Ni(dippe)] in THF and toluene |
Why This Matters
For researchers designing nickel-catalyzed cross-coupling or C–CN functionalization reactions, the ortho-fluoro effect directly translates to lower activation barriers and higher reaction efficiency, making 2-fluoro-4-vinylbenzonitrile a mechanistically privileged substrate compared to non-fluorinated or meta-fluorinated alternatives.
- [1] Lachaize S, Gallegos DC, Antonio JJ, Atesin AC, Ateşin TA, Jones WD. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. 2023;42(15):2134-2147. View Source
